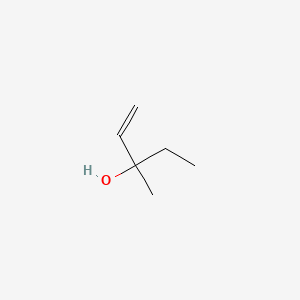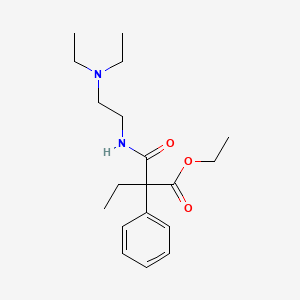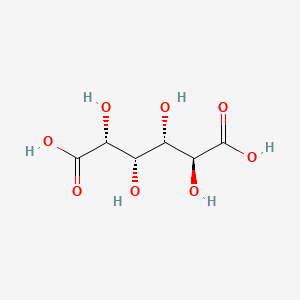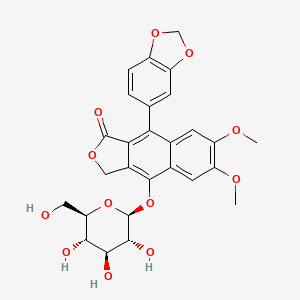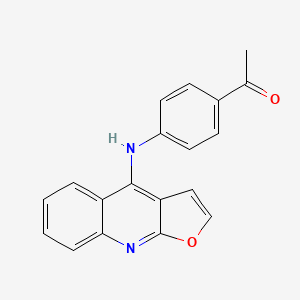
CIL-102
描述
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
CIL-102 是喜树碱衍生物的主要活性成分,其抗肿瘤活性已在多种类型的癌症中得到报道 {svg_1} {svg_2}。该药物的这一宝贵生物学特性使其成为一种潜在的癌症治疗候选药物。
2. 抑制结直肠癌细胞的迁移和侵袭 研究表明,this compound 治疗不仅增加了细胞的细胞毒性和活性氧 (ROS) 的产生,而且还降低了 DLD-1 细胞的细胞迁移和侵袭性 {svg_3}。这表明 this compound 可用于抑制结直肠癌细胞的迁移和侵袭。
诱导细胞凋亡
已发现 this compound 可诱导人胃癌细胞发生细胞凋亡 {svg_4}。这意味着它可以触发癌细胞的程序性死亡,这是癌症治疗的关键方面。
增加 ROS 产生
this compound 治疗与 ROS 产生增加有关 {svg_5}。ROS 或活性氧是含有氧气的化学活性分子。这些物质过量会损害细胞结构并导致细胞死亡。
5. 诱导细胞周期 G2/M 期阻滞 通过失活 CDK1/cyclin B1,已发现 this compound 治疗可诱导胃癌细胞发生细胞周期 G2/M 期阻滞 {svg_6}。这意味着它可以阻止细胞周期在 G2/M 期,防止细胞分裂,从而抑制癌症的生长。
上调 ERP29 和 FUMH
已发现 this compound 可上调 ERP29 和 FUMH,抑制结直肠癌细胞的迁移和侵袭 {svg_7}。ERP29 和 FUMH 是在各种细胞过程中起作用的蛋白质,它们的上调可能被用于抑制结直肠癌的进展。
作用机制
CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .
Target of Action
This compound’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .
Mode of Action
This compound interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, this compound upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .
Pharmacokinetics
The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, this compound derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .
未来方向
生化分析
Biochemical Properties
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in biochemical reactions, particularly in inhibiting tubulin polymerization, which is essential for cell division. This compound interacts with several enzymes and proteins, including tubulin, leading to the induction of apoptosis in cancer cells . The interaction with tubulin prevents the formation of microtubules, thereby disrupting the mitotic spindle and halting cell division . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone has been shown to interact with proteins involved in the apoptotic pathway, such as caspase-3 and caspase-9, enhancing their activity and promoting programmed cell death .
Cellular Effects
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by increasing the production of reactive oxygen species (ROS) and activating the JNK MAPK/p300 signaling pathway . This compound also inhibits cell migration and invasion by upregulating endoplasmic reticulum resident protein 29 (ERP29) and fumarase (FUMH), which are involved in cellular stress responses . Furthermore, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone affects gene expression by modulating the activity of transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3 and caspase-9 . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone modulates gene expression by interacting with transcription factors and coactivators, such as p300/CBP, which are involved in chromatin remodeling and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . In vitro studies have shown that the induction of apoptosis and inhibition of cell migration and invasion by this compound are time-dependent, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone can lead to sustained inhibition of cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone vary with different dosages in animal models. At low doses, the compound exhibits anti-tumorigenic activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity . The therapeutic window for this compound is narrow, necessitating careful dose optimization in preclinical studies .
Metabolic Pathways
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets and contribute to the overall biological activity of the compound . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it modulates cellular stress responses and apoptosis . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-76-4 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
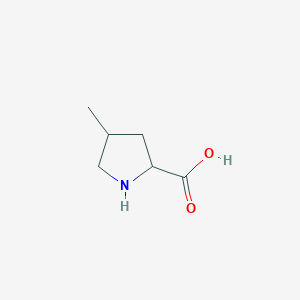
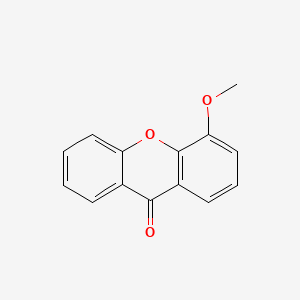
![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
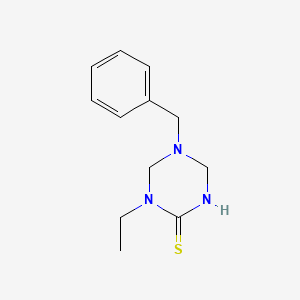
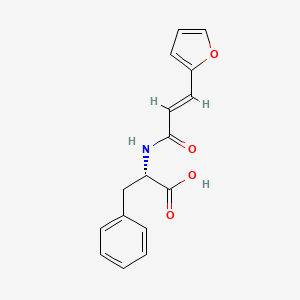
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)

